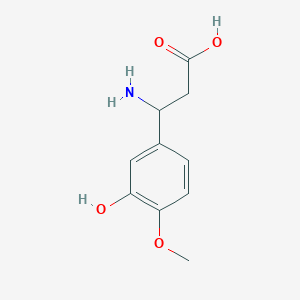

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4. It is a derivative of phenylalanine, an amino acid, and contains both amino and hydroxyl functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the substitution reaction starting from benzyl alcohol. The benzyl alcohol undergoes a reaction with bromoacetone to introduce a propanone group. The resulting product is then reacted with p-toluenesulfonic acid to form the corresponding p-toluenesulfonate ester. This ester is further reacted with ethylene glycol to form the ethylene glycol ester of p-toluenesulfonate .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic reduction processes. For example, the catalytic reduction of the corresponding unsaturated acid using palladium on charcoal and hydrogen gas can yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield an amine.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₄

- Molecular Weight : Approximately 211.22 g/mol

- Functional Groups : Contains both amino and hydroxyl groups, contributing to its reactivity and biological properties.

Chemistry

- Building Block for Synthesis : HMPA is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property has been explored in cell-based assays, demonstrating its efficacy in reducing oxidative damage.

- Anti-inflammatory Effects : Research indicates that HMPA can inhibit the production of prostaglandin E2, a mediator of inflammation. This suggests its potential use in anti-inflammatory therapies .

Medicine

- Therapeutic Applications : Ongoing studies are investigating HMPA's role in pain management and inflammation reduction. In vitro and in vivo studies have shown promising results in lowering prostaglandin levels, indicating potential for therapeutic use .

- Oncology Research : The compound has been evaluated for its anticancer properties. Studies involving cancer cell lines have shown that HMPA can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation, highlighting its potential as a therapeutic agent in oncology.

Cosmetic Science

- Skincare Applications : Due to its antioxidant properties, HMPA is incorporated into cosmetic formulations aimed at preventing skin damage from oxidative stress. Clinical trials have indicated improvements in skin health and appearance when included in topical products .

- UV Protection : The compound's ability to absorb UV radiation positions it as a candidate for inclusion in sunscreens, enhancing skin protection against harmful UV rays.

Food Chemistry

- Flavor Enhancement : HMPA has been evaluated for its potential to enhance flavor profiles in food products. Sensory evaluation tests have shown that its addition can improve taste without compromising product stability.

Data Summary Table

| Application Field | Key Findings | Methodology |

|---|---|---|

| Chemistry | Used as a building block for complex molecule synthesis | Synthetic routes |

| Biology | Exhibits antioxidant and anti-inflammatory properties | Cell-based assays |

| Medicine | Inhibits prostaglandin E2 production; potential therapeutic applications | In vitro/in vivo studies |

| Cosmetic Science | Improves skin health; protects against oxidative damage | Clinical trials |

| Food Chemistry | Enhances flavor profiles in food products | Sensory evaluation tests |

Case Studies

-

Antioxidant Efficacy Study :

- A study assessed the antioxidant capacity of HMPA using various cell lines exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage when treated with HMPA compared to controls.

-

Anti-inflammatory Mechanism Investigation :

- In vitro experiments demonstrated that HMPA effectively reduced prostaglandin E2 levels in inflammatory models, suggesting mechanisms for its anti-inflammatory effects.

-

Oncological Application Trials :

- Research involving cancer cell lines showed that treatment with HMPA led to increased apoptosis rates and decreased cell viability, supporting its potential role as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of prostaglandin E2, a compound involved in inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propionic acid:

3-(3-Methoxyphenyl)propionic acid: This compound is similar but lacks both the hydroxyl and amino groups.

Uniqueness

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects compared to its analogs.

Activité Biologique

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a methoxy group on a phenyl ring, which contribute to its unique reactivity and biological effects. The presence of these functional groups allows the compound to engage in various biochemical interactions.

| Property | Description |

|---|---|

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 213.22 g/mol |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Methoxy (-OCH3) |

Target Interactions

Research indicates that this compound may interact with various enzymes and receptors, particularly in the context of inflammation and oxidative stress. It is suggested to inhibit the production of prostaglandin E2, a key mediator in inflammatory responses.

Biochemical Pathways

This compound is a metabolite derived from dietary polyphenols through gut microbiota fermentation. Its metabolism leads to several bioactive derivatives that can influence health outcomes, including antioxidant effects and modulation of gut microbiota composition .

Antioxidant Properties

The phenolic structure of this compound allows it to scavenge free radicals effectively. Studies have demonstrated its high antioxidant activity, which is crucial for reducing oxidative stress in biological systems.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. It has been associated with the protection of neuronal cells against oxidative damage, thereby potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. In vitro assays showed that certain derivatives could significantly reduce the viability of cancer cells (e.g., A549 lung cancer cells) while exhibiting low toxicity towards non-cancerous cells . The structure-dependent activity suggests that modifications to the core structure could enhance its efficacy as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats indicate that after oral administration, this compound reaches peak plasma concentrations rapidly. The compound undergoes extensive metabolism, forming various conjugates that distribute widely to organs such as the kidneys and liver .

Case Studies and Research Findings

- Antioxidant Activity : A study using DPPH radical scavenging assays found that derivatives of this compound exhibited potent antioxidant properties, comparable to established antioxidants like ascorbic acid .

- Anticancer Potential : In vitro experiments showed that certain derivatives could reduce A549 cell viability by over 50%, indicating promising anticancer activity . These findings support further exploration into its use as an anticancer scaffold.

- Gut Microbiota Modulation : Research indicates that metabolites derived from dietary sources can influence gut microbiota composition, enhancing metabolic health by promoting beneficial bacterial populations while inhibiting harmful ones .

Propriétés

IUPAC Name |

3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPHRWQFARWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477481 | |

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129042-81-5 | |

| Record name | 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.